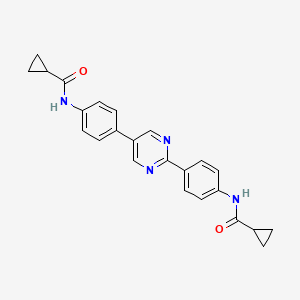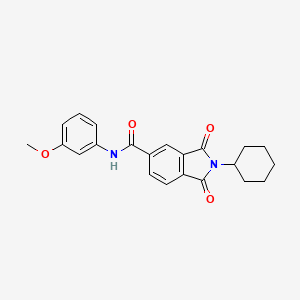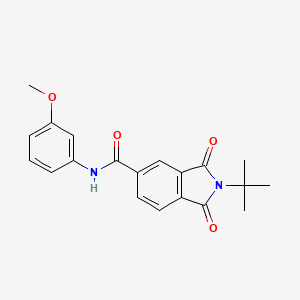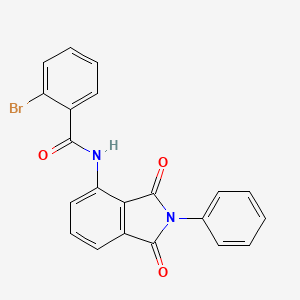
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)dicyclopropanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. Researchers have reported several synthetic routes, including cyclization reactions, amidation processes, and cyclopropane ring formation. Precise details on the synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N,N’-(2,5-pyrimidinediyldi-4,1-phenylene)dicyclopropanecarboxamide reveals a central dicyclopropane core flanked by two aromatic rings (pyrimidine and phenylene). The cyclopropane rings introduce strain, affecting the overall stability and reactivity. Computational studies and X-ray crystallography provide insights into its 3D arrangement and bond angles .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution, amidation, and ring-opening reactions. Investigating its reactivity with different reagents and catalysts sheds light on its versatility in synthetic transformations .
Mechanism of Action
N,N’-(2,5-pyrimidinediyldi-4,1-phenylene)dicyclopropanecarboxamide may exhibit biological activity, although specific mechanisms remain elusive. Researchers speculate that it could interact with cellular receptors, enzymes, or nucleic acids. Further studies, including binding assays and molecular docking, are necessary to unravel its mode of action .
Future Directions
: Bailey, T., Krajewski, P., Ladunga, I., Lefebvre, C., Li, Q., Liu, T., et al. (2013). Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data. PLoS Computational Biology, 9(11), e1003326. Link : ChemSpider. (n.d.). N,N’-(2,5-Pyrimidinediyldi-4,1-phenylene)dicyclopropanecarboxamide. Link
properties
IUPAC Name |
N-[4-[2-[4-(cyclopropanecarbonylamino)phenyl]pyrimidin-5-yl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(17-1-2-17)27-20-9-5-15(6-10-20)19-13-25-22(26-14-19)16-7-11-21(12-8-16)28-24(30)18-3-4-18/h5-14,17-18H,1-4H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCPSGFVFQUJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B3437547.png)
![2-(2-chlorophenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3437553.png)
![2-(4-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3437559.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3437567.png)

![2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B3437572.png)
![2-{[4-(acetyloxy)-3-methoxybenzoyl]amino}-4-chlorobenzoic acid](/img/structure/B3437581.png)




![N-(4-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B3437607.png)
![4-{[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid](/img/structure/B3437618.png)
![3-[(2-{[4-(acetyloxy)benzoyl]amino}benzoyl)amino]-2-methylbenzoic acid](/img/structure/B3437622.png)